molecular formula C20H25NO2 B5633856 N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide

Cat. No.: B5633856
M. Wt: 311.4 g/mol
InChI Key: CEJOHWVEQHGCER-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide is an organic compound characterized by its unique structure, which includes both phenyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide typically involves the reaction of 2,6-diethylphenylamine with 3-ethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism by which N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways that are influenced by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-diethylphenyl)-2-(3-methylphenoxy)acetamide
  • N-(2,6-diethylphenyl)-2-(4-ethylphenoxy)acetamide
  • N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)propionamide

Uniqueness

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and phenoxy rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-4-15-9-7-12-18(13-15)23-14-19(22)21-20-16(5-2)10-8-11-17(20)6-3/h7-13H,4-6,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJOHWVEQHGCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC=C2CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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